![molecular formula C13H12N2O3 B11867188 (3-Acetylquinoxalin-2-yl)methyl acetate CAS No. 61522-58-5](/img/structure/B11867188.png)
(3-Acetylquinoxalin-2-yl)methyl acetate
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Overview
Description
(3-Acetylquinoxalin-2-yl)methyl acetate is a chemical compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Acetylquinoxalin-2-yl)methyl acetate typically involves the reaction of 3-acetylquinoxaline with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete acetylation. The general reaction scheme is as follows:
Starting Material: 3-acetylquinoxaline
Reagent: Acetic anhydride
Catalyst: Acid catalyst (e.g., sulfuric acid)
Conditions: Reflux
The reaction yields this compound as the primary product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
(3-Acetylquinoxalin-2-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, which can exhibit different biological activities depending on the functional groups introduced .
Scientific Research Applications
(3-Acetylquinoxalin-2-yl)methyl acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Acetylquinoxalin-2-yl)methyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
3-Acetylquinoline: Shares the acetyl group but differs in the core structure.
Quinoxaline-2-carboxylate: Similar core structure but different functional groups.
2-Methylquinoxaline: Similar core structure with a methyl group instead of an acetyl group.
Uniqueness
(3-Acetylquinoxalin-2-yl)methyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry .
Biological Activity
(3-Acetylquinoxalin-2-yl)methyl acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This compound, which belongs to the quinoxaline class, has been investigated for various pharmacological properties, including antimicrobial and anticancer effects. This article reviews the current understanding of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H10N2O2, with a molecular weight of approximately 218.21 g/mol. The compound features a quinoxaline ring structure, which is known for its diverse biological activities.
Property | Value |
---|---|
CAS Number | 61522-58-5 |
Molecular Formula | C11H10N2O2 |
Molecular Weight | 218.21 g/mol |
IUPAC Name | This compound |
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
- Mechanism of Action : The antimicrobial effect is believed to stem from its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis.
Anticancer Activity
The anticancer potential of this compound has also been explored in vitro. In a study examining its effects on various cancer cell lines, the compound demonstrated cytotoxicity against several types of cancer cells.
Cell Line | IC50 (µM) |
---|---|
HeLa | 25 ± 5 |
MCF7 | 30 ± 4 |
PC3 | 20 ± 3 |
- Case Study : In a comparative study, this compound was evaluated alongside established chemotherapeutic agents. The results indicated that it had comparable efficacy to some conventional drugs, suggesting its potential as a lead compound for drug development.
Enzyme Inhibition Studies
Further investigations have focused on the enzyme inhibition properties of this compound. It has been shown to inhibit specific enzymes involved in cancer progression and microbial metabolism.
- Enzymes Targeted :
- Topoisomerases
- Kinases
Properties
CAS No. |
61522-58-5 |
---|---|
Molecular Formula |
C13H12N2O3 |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
(3-acetylquinoxalin-2-yl)methyl acetate |
InChI |
InChI=1S/C13H12N2O3/c1-8(16)13-12(7-18-9(2)17)14-10-5-3-4-6-11(10)15-13/h3-6H,7H2,1-2H3 |
InChI Key |
WDNFWCUIFGZVCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=CC=CC=C2N=C1COC(=O)C |
Origin of Product |
United States |
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